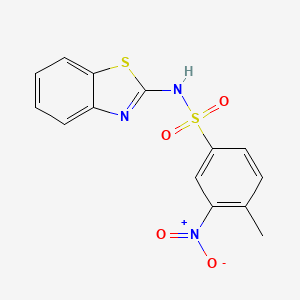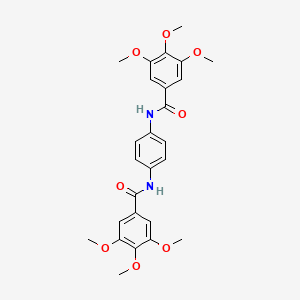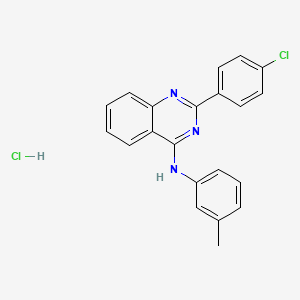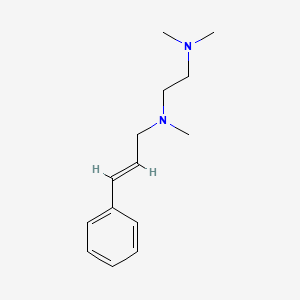
benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BDHQ and is a member of the quinolinecarboxylate family of compounds. BDHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
BDHQ exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), and the modulation of the expression of various genes involved in inflammation and cell death. BDHQ has also been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
BDHQ has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the activation of Nrf2, the modulation of inflammation, and the inhibition of enzyme activity. BDHQ has also been shown to protect against oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
BDHQ has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to penetrate the blood-brain barrier. However, BDHQ also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Future Directions
BDHQ has several potential future directions for scientific research. These include the development of new synthesis methods that produce higher yields of BDHQ, the exploration of its potential applications in the treatment of various diseases, and the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to investigate the potential toxicity of BDHQ at high concentrations and to optimize its solubility in water.
Conclusion
BDHQ is a promising compound for scientific research, with potential applications in the treatment of various diseases and as a fluorescent probe for the detection of metal ions. Its mechanism of action and physiological effects have been studied in detail, and it has several advantages for lab experiments. However, further studies are needed to explore its potential toxicity and optimize its solubility in water. Overall, BDHQ has the potential to be a valuable tool for scientific research.
Synthesis Methods
BDHQ can be synthesized using various methods, including the reaction of 2-methyl-4,7-diphenyl-1,2,3,4-tetrahydroquinoline with benzyl chloroformate. Another method involves the reaction of 2-methyl-4,7-diphenyl-1,2,3,4-tetrahydroquinoline with benzyl isocyanate. These methods have been optimized to produce high yields of BDHQ.
Scientific Research Applications
BDHQ has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. BDHQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
benzyl 2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO3/c1-20-27(30(33)34-19-21-11-5-2-6-12-21)28(23-15-9-4-10-16-23)29-25(31-20)17-24(18-26(29)32)22-13-7-3-8-14-22/h2-16,24,28,31H,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGBWEAQQLRIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)

![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
